

Dlin-MC3-DMA for Nucleic Acid Delivery: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dlin-mc3-dma*

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Introduction

Dlin-MC3-DMA is a pivotal ionizable cationic lipid that has played a crucial role in the clinical translation of nucleic acid therapeutics, most notably as a key component of the first FDA-approved siRNA lipid nanoparticle (LNP) drug, Onpatro® (patisiran). Its pH-dependent charge characteristics are central to its function, enabling efficient encapsulation of negatively charged nucleic acids at an acidic pH and facilitating their release into the cytoplasm following cellular uptake. This guide provides a comprehensive technical overview of **Dlin-MC3-DMA**, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental concepts to support researchers in the development of potent and safe nucleic acid delivery systems.

Physicochemical Properties and Formulation of Dlin-MC3-DMA-based LNPs

The formulation of lipid nanoparticles is a critical determinant of their in vivo performance. A widely adopted formulation for **Dlin-MC3-DMA**-based LNPs consists of a specific molar ratio of four lipid components: the ionizable lipid **Dlin-MC3-DMA**, a helper lipid (typically 1,2-distearoyl-sn-glycero-3-phosphocholine or DSPC), cholesterol, and a PEGylated lipid (such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 or DMG-PEG 2000). The

established molar ratio for this formulation is 50:10:38.5:1.5 (**Dlin-MC3-DMA**:DSPC:Cholesterol:DMG-PEG 2000).[1][2]

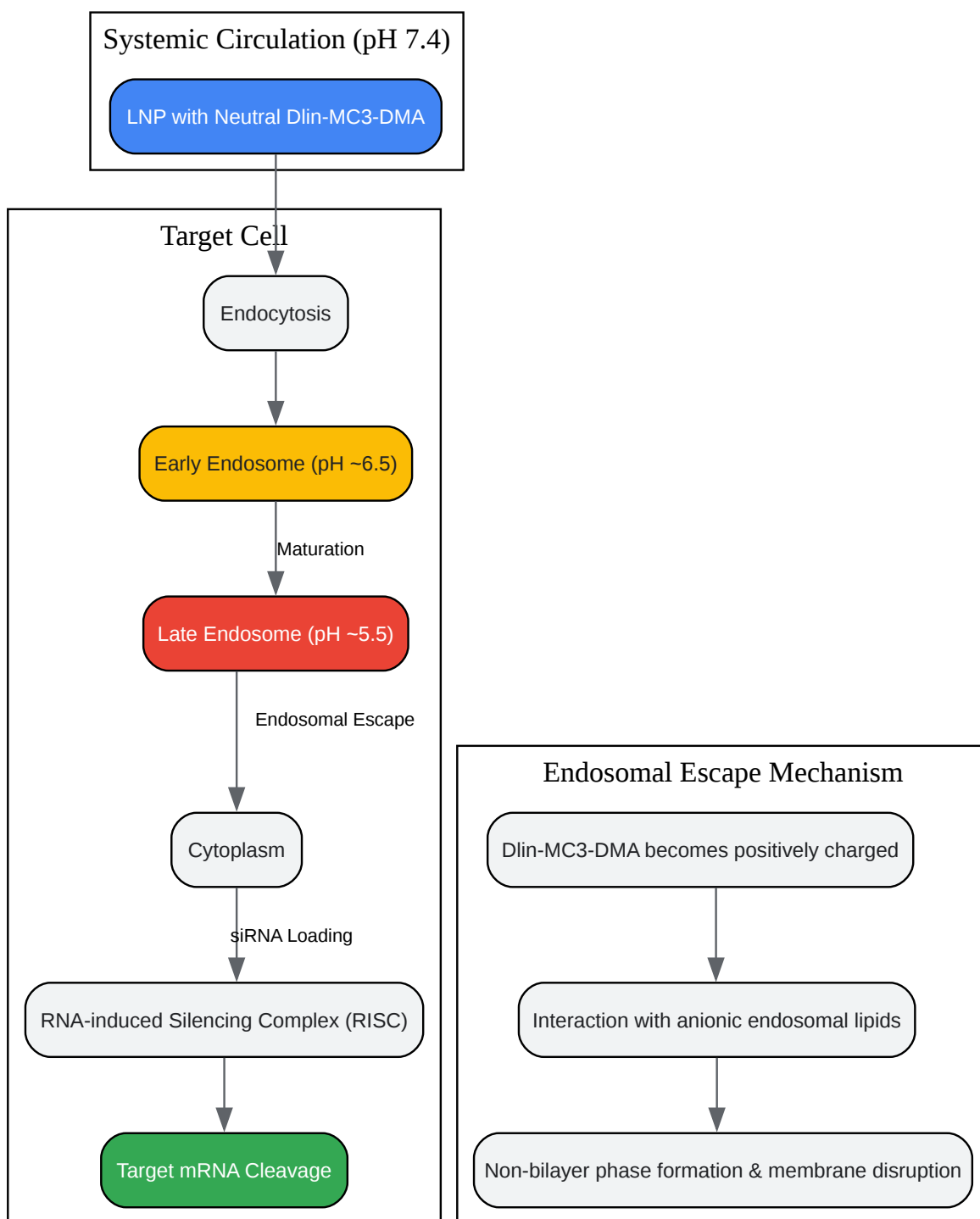
Table 1: Physicochemical Properties of Dlin-MC3-DMA LNPs

Property	Typical Value	Conditions/Notes
Particle Size (Diameter)	~45 - 120 nm	Varies with formulation parameters and nucleic acid cargo.[3][4]
Polydispersity Index (PDI)	< 0.2	Indicates a homogenous population of nanoparticles.[2]
Zeta Potential	Near-neutral at physiological pH (~7.4)	Becomes positive at acidic pH, crucial for endosomal escape.
Encapsulation Efficiency	> 80%	High encapsulation efficiency is consistently achieved.[2]
pKa	~6.44	Optimal for endosomal escape and potent in vivo gene silencing.[1][5]

Mechanism of Action: From Systemic Circulation to Cytosolic Delivery

The efficacy of **Dlin-MC3-DMA**-based LNPs hinges on their pH-responsive nature, which facilitates the delivery of their nucleic acid payload to the cytoplasm of target cells.

Signaling Pathway of LNP Uptake and Endosomal Escape



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Caption: LNP uptake and endosomal escape pathway.

Upon intravenous administration, the near-neutral surface charge of the LNPs at physiological pH minimizes non-specific interactions and prolongs circulation time.[1] After reaching target tissues, such as the liver, the LNPs are taken up by cells via endocytosis.[6][7] As the endosome matures and its internal pH decreases, the tertiary amine of **Dlin-MC3-DMA** becomes protonated, leading to a net positive charge on the lipid.[6] This positively charged **Dlin-MC3-DMA** then interacts with anionic lipids in the endosomal membrane, disrupting the membrane integrity and facilitating the release of the nucleic acid cargo into the cytoplasm.[6] [8] Once in the cytoplasm, for instance, siRNA can be loaded into the RNA-induced silencing complex (RISC) to mediate gene silencing.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for formulating **Dlin-MC3-DMA** LNPs using a microfluidic device.

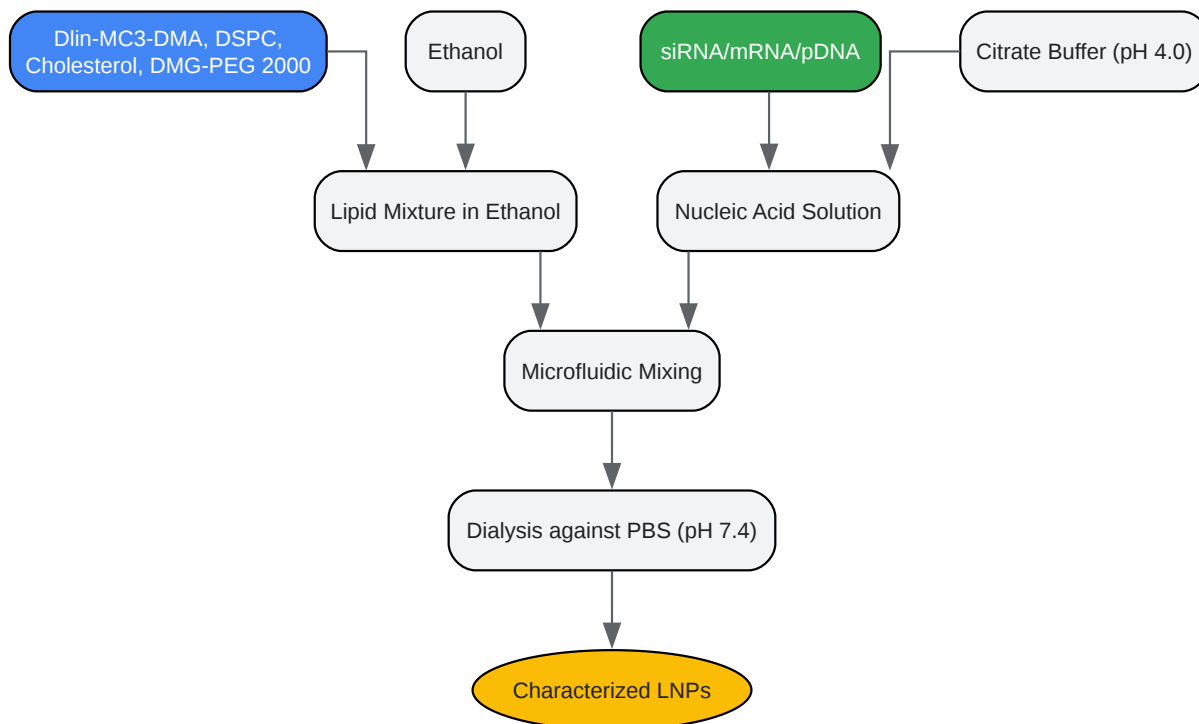
Materials:

- **Dlin-MC3-DMA**
- DSPC
- Cholesterol
- DMG-PEG 2000
- Ethanol
- Nucleic acid (e.g., siRNA)
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device and syringe pumps

Procedure:

- Prepare Lipid Stock Solutions: Dissolve **Dlin-MC3-DMA**, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired concentrations.
- Prepare Lipid Mixture: Combine the lipid stock solutions in an ethanol solution to achieve a molar ratio of 50:10:38.5:1.5 (**Dlin-MC3-DMA**:DSPC:Cholesterol:DMG-PEG 2000).
- Prepare Nucleic Acid Solution: Dissolve the nucleic acid in a citrate buffer (pH 4.0).
- Microfluidic Mixing: Load the lipid mixture in ethanol into one syringe and the nucleic acid solution into another. Set the flow rates on the syringe pumps to achieve a desired ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing within the microfluidic channels leads to the self-assembly of LNPs.
- Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and raise the pH.
- Characterization: Characterize the LNPs for particle size, PDI, and encapsulation efficiency.

Experimental Workflow for LNP Formulation



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